molecular formula C7H11N B047806 Cyclohexyl isocyanide CAS No. 931-53-3

Cyclohexyl isocyanide

Cat. No.: B047806
CAS No.: 931-53-3
M. Wt: 109.17 g/mol
InChI Key: XYZMOVWWVXBHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl isocyanide, also known as isocyanocyclohexane, is an organic compound with the molecular formula C₇H₁₁N. It is characterized by a cyclohexyl group attached to an isocyanide functional group. This compound is known for its distinctive and often unpleasant odor, which is typical of isocyanides. This compound is used in various chemical reactions and has applications in multiple fields, including organic synthesis and coordination chemistry .

Mechanism of Action

Target of Action

Cyclohexyl isocyanide, also known as isocyanocyclohexane , has been found to interact with essential metabolic enzymes in bacterial pathogens . These enzymes, such as those involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS), are crucial for the survival and growth of bacteria .

Mode of Action

The compound exerts its effects by covalently modifying these enzymes at their active site cysteines . This modification disrupts the normal function of the enzymes, thereby inhibiting the metabolic processes they are involved in .

Biochemical Pathways

The fatty acid biosynthetic process and the hexosamine pathway are two key biochemical pathways affected by this compound . The fatty acid biosynthetic process is essential for the production of lipids, which are vital components of the bacterial cell membrane. The hexosamine pathway, on the other hand, is involved in the synthesis of amino sugars, which are important for the formation of bacterial cell walls .

Pharmacokinetics

The compound’s physical properties, such as its liquid form and a density of 0878 g/mL at 25 °C , may influence its bioavailability.

Result of Action

The covalent modification of the target enzymes by this compound leads to the inhibition of essential metabolic processes in bacteria . This results in the disruption of bacterial growth and survival .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that the compound’s stability and efficacy may be affected by temperature. Other environmental factors such as pH and the presence of other chemical substances could also potentially influence the action of this compound.

Safety and Hazards

Cyclohexyl isocyanide is a combustible liquid. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Isocyanide-based multi-component reactions, including those involving Cyclohexyl isocyanide, are being explored for the carrier-bound and carrier-free covalent immobilization of enzymes . This approach offers operational simplicity, high efficiency, and a notable reduction in time over alternative strategies . It is suitable for either covalent coupling of enzymes on a solid support or intermolecular cross-linking of enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl isocyanide can be synthesized through the dehydration of N-cyclohexylformamide. One common method involves the use of phosphorus oxychloride as a dehydrating agent in the presence of pyridine. The reaction is carried out under reflux conditions, followed by extraction and purification steps to obtain the final product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the efficient separation and purification of the compound .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl isocyanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Dialkyl Acetylenedicarboxylates: Used in addition reactions to form intermediates.

    Aromatic Aldehydes and Amines: Utilized in multicomponent reactions like the Ugi reaction.

Major Products Formed:

Comparison with Similar Compounds

Cyclohexyl isocyanide is unique among isocyanides due to its cyclohexyl group, which imparts specific steric and electronic properties. Similar compounds include:

  • tert-Butyl isocyanide
  • Benzyl isocyanide
  • Phenyl isocyanide
  • Isocyanoacetic acid esters
  • 2,6-Dimethylphenyl isocyanide

These compounds share the isocyanide functional group but differ in their substituents, leading to variations in reactivity and applications .

This compound stands out due to its versatility in forming stable complexes and its role in multicomponent reactions, making it a valuable compound in both academic and industrial research.

Properties

IUPAC Name

isocyanocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-8-7-5-3-2-4-6-7/h7H,2-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZMOVWWVXBHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239266
Record name Cyclohexyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-53-3
Record name Cyclohexyl isocyanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl isocyanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexyl isocyanide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexyl isocyanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.035
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cyclohexyl isocyanide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7L87QP9YG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexyl isocyanide
Reactant of Route 2
Reactant of Route 2
Cyclohexyl isocyanide
Customer
Q & A

ANone: Cyclohexyl isocyanide has the molecular formula C7H11N and a molecular weight of 109.17 g/mol.

A: this compound shows a strong characteristic absorption band in the infrared (IR) spectrum at around 2130-2170 cm−1, attributed to the isocyanide (C≡N) stretching vibration. [, , ] In 1H NMR spectroscopy, the cyclohexyl protons appear as broad signals in the range of 1.30-2.00 ppm. [] The 13C NMR spectrum shows a characteristic signal for the isocyanide carbon around 145 ppm, which is shifted downfield compared to the free isocyanide ligand (169 ppm) due to its σ-donating character. []

A: this compound is a versatile reagent in multicomponent reactions (MCRs). It acts as a nucleophile, readily adding to activated alkynes and imines, leading to the formation of diverse heterocyclic structures. [, , , , , , , , , ] For instance, in the Ugi four-component reaction (U-4CR), this compound participates alongside an aldehyde, an amine, and a carboxylic acid, affording α-acylamino amides. []

A: Yes, this compound can act as a masked source of cyclohexylamine in certain reactions. For example, in the three-component reaction involving chromone-3-carbaldehyde, 4-hydroxycoumarin, and this compound, biscoumarin derivatives are formed, suggesting the involvement of cyclohexylamine generated in situ. []

A: this compound can coordinate to transition metal centers, forming stable complexes. For example, it reacts with (η4-s-trans-butadiene)tantalocene cation to yield the [(η2-butadiene)(C⋮NC6H11)TaCp2+] complex, where the isocyanide is bound to the tantalum center through its carbon atom. [] It can also displace weaker ligands in existing metal complexes. [, , , ]

A: this compound serves as a building block for various heterocycles, including furochromones, [, ] 2H-iminopyrans, [] furocoumarins, [] γ-spiroiminolactones, [] 5-iminooxazolines, [] stable ketenimines, [] 1H-pyrazoles, [] and dibenz[b,f][1,4]oxazepines. []

A: Yes, density functional theory (DFT) calculations have been employed to investigate the reaction mechanism between this compound and dimethyl acetylenedicarboxylate in the presence of 2-mercaptobenzoxazole. [] The calculations provided insights into the reaction pathway, transition states, and the role of solvent effects.

A: Commonly employed techniques include nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), infrared (IR) spectroscopy, X-ray crystallography, and high-resolution mass spectrometry (HRMS). [, , , , , , ] These techniques provide information about the structure, bonding, and purity of the compounds.

A: Early studies in the 1970s demonstrated the catalytic activity of group IB and IIB metal compounds in promoting the reaction of this compound with amines to form formamidines. [] This pioneering work highlighted the potential of this compound as a synthon in metal-catalyzed transformations.

A: Research has identified a novel enzyme, isonitrile hydratase, from Pseudomonas putida, which can degrade isonitriles like this compound by hydrating them to the corresponding N-substituted formamides. [] This finding demonstrates the biodegradability of isonitriles and highlights their potential relevance in biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.